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Compound of Interest

5-Bromo-4-methyl-2-(pyrrolidin-1-
Compound Name:
YL)pyridine

cat. No.: B1522730

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Executive Summary

This document provides a comprehensive technical overview of 5-Bromo-4-methyl-2-
(pyrrolidin-1-yl)pyridine, a heterocyclic compound of significant interest in modern medicinal
chemistry and drug discovery. With a molecular weight of 241.13 g/mol , this substituted
pyridine serves as a versatile chemical building block, particularly in the synthesis of targeted
protein degraders and kinase inhibitors.[1][2] This guide details its core molecular profile,
outlines established protocols for its synthesis and characterization, discusses its chemical
reactivity and applications, and provides essential safety and handling information for
laboratory professionals. The content herein is synthesized from established chemical data and
peer-reviewed methodologies to provide a reliable resource for researchers and scientists in
the field.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its
application in complex synthetic and biological research. This section details the essential
physicochemical and structural characteristics of 5-Bromo-4-methyl-2-(pyrrolidin-1-

yl)pyridine.

Chemical Identity
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Systematic Name: 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Synonyms: 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine[3]

CAS Number: 1187385-95-0[1][3]

Molecular Formula: C10H13BrN2[1][3]

Physicochemical Properties

The compound's properties make it suitable for various organic reactions and render it "drug-
like" from a medicinal chemistry perspective. Key quantitative data are summarized below.

Property Value Source
Molecular Weight 241.13 g/mol ChemScene|3]
) ) Vertex Al Search,
Purity (Typical) >98%
ChemScene[1][3]
Topological Polar Surface Area
16.13 A2 ChemScene[3]
(TPSA)
LogP (Calculated) 2.75 ChemScene|3]
Hydrogen Bond Acceptors 2 ChemScene|3]
Hydrogen Bond Donors 0 ChemScene[3]
Rotatable Bonds 1 ChemScene|3]

Structural Representation

The molecule's structure features a pyridine ring substituted with a bromine atom, a methyl
group, and a pyrrolidine ring. This specific arrangement is crucial for its reactivity and
application as a scaffold.

Caption: 2D structure of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine.

Synthesis and Purification
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The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The target
molecule is typically prepared via nucleophilic aromatic substitution (SNAAr) from a suitable di-
halogenated pyridine precursor.

Rationale of Synthetic Strategy

The most logical approach involves the reaction of a 2,5-dihalo-4-methylpyridine with
pyrrolidine. The halogen at the 2-position of the pyridine ring is significantly more activated
towards nucleophilic attack than the halogen at the 5-position. This regioselectivity is driven by
the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex
intermediate, thereby facilitating substitution at the C2 (alpha) position.

Experimental Protocol: Nucleophilic Aromatic
Substitution

This protocol is an illustrative example based on standard procedures for similar
transformations.

e Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (1.0 eq) in a polar aprotic
solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add
pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K2COs, 2.0 eq).

» Reaction Conditions: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g.,
Nitrogen or Argon) for 12-24 hours. The progress of the reaction should be monitored by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: After cooling to room temperature, dilute the reaction mixture with water and
extract the product with an organic solvent such as ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), and concentrate under reduced pressure. The crude product is then purified by
flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to
yield the pure 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine.

Reactants: Heat (80-100°C) Aqueous Work-up Column Chromatograph
2,5-Dibromo-4-methylpyridine Inert Atmosphere & Solvent Extraction (Silica Gel)g phy
Pyrrolidine, K2COs, DMSO Monitor via TLC/LC-MS (Ethyl Acetate)
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Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of
the synthesized compound. A combination of spectroscopic techniques is employed for this
purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

e 1H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on
the pyridine ring, a singlet for the methyl group protons, and multiplets for the methylene
protons of the pyrrolidine ring.

e 13C NMR: The spectrum will display ten unique carbon signals corresponding to the
molecular formula Cio0H13BrN2. The carbon attached to the bromine atom will appear as a
key downfield signal.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this
compound, Electron lonization (El) or Electrospray lonization (ESI) techniques would be
suitable. A key diagnostic feature is the isotopic pattern of bromine: the presence of two peaks
of nearly equal intensity separated by 2 m/z units (for the 7°Br and 8Br isotopes) for the
molecular ion and any bromine-containing fragments.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The
analysis is typically performed on a solid sample using the KBr pellet method.[2]

Protocol for FT-IR Analysis:
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o Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry,
spectroscopic-grade potassium bromide (KBr) in an agate mortar.[2]

o Pellet Formation: Press the resulting powder in a hydraulic press to form a thin, transparent
pellet.

o Data Acquisition: Record the spectrum, typically in the 4000-400 cm~1 range, and perform a
background correction using a pure KBr pellet.[2]

Expected Characteristic Peaks:

e ~2900-3000 cm~1: C-H stretching (aromatic and aliphatic)

e ~1550-1600 cm~1: C=N and C=C stretching of the pyridine ring
e ~1450 cm~1: C-H bending of methyl and methylene groups

e ~500-600 cm~1: C-Br stretching

Synthesized Compound

li}mdry Analysis Secondar}ﬁn\ly‘sis
NMR Spectroscopy Mass Spectrometry
( (H, =C) (ESI or El) ) (FT IR Spectroscopy) (Pumy Check (HPLC))

Click to download full resolution via product page

Caption: A typical analytical workflow for compound characterization.

Chemical Reactivity and Applications in Drug
Discovery

The utility of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine lies in its identity as a "Protein
Degrader Building Block".[1] The bromine atom serves as a versatile synthetic handle for
constructing more complex molecules through various cross-coupling reactions.
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Utility in Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to metal-catalyzed cross-coupling reactions.
This allows for the facile introduction of a wide range of substituents at the 5-position of the
pyridine ring.

e Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new
aryl or alkyl groups.

o Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in
building libraries of related compounds for structure-activity relationship (SAR) studies.

e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions are fundamental in medicinal chemistry for rapidly diversifying a core scaffold
to optimize biological activity.[4]

Application in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality. It utilizes small molecules
called Proteolysis-Targeting Chimeras (PROTACS) to hijack the cell's natural protein disposal
system to eliminate disease-causing proteins. APROTAC is a bifunctional molecule with three
components:

e Aligand that binds to the target protein.
e Aligand that binds to an E3 ubiquitin ligase.
o Alinker that connects the two ligands.

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a valuable building block for the E3 ligase
ligand portion of a PROTAC. The bromopyridine core can be elaborated via cross-coupling
reactions to connect to a linker, which is then attached to a target-binding ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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